molecular formula C19H24O6 B1251202 tomenphantin A

tomenphantin A

Cat. No.: B1251202
M. Wt: 348.4 g/mol
InChI Key: AFQQBXILQNQSCA-WSFMCSFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tomenphantin A is a cytotoxic germacranolide-type sesquiterpene lactone first isolated from Elephantopus tomentosus and later identified in Daldinia concentrica . Its structure, characterized by a 10-membered carbocyclic skeleton with an α-methylene-γ-lactone moiety, was elucidated through NMR spectroscopy, X-ray crystallography, and chemical derivatization . The compound exhibits significant cytotoxicity against leukemia cell lines (e.g., K562, CCRF-CEM) and their multidrug-resistant variants, with IC50 values ranging from 0.40 to 7.7 µM . In the KB cell line (human oral epidermoid carcinoma), this compound demonstrated an ED50 of 3.0 µg/mL, comparable to clinically used chemotherapeutics . Its bioactivity is attributed to the reactive α-methylene-γ-lactone group, which alkylates cellular nucleophiles, disrupting cancer cell proliferation .

Properties

Molecular Formula

C19H24O6

Molecular Weight

348.4 g/mol

IUPAC Name

[(1S,2S,4R,7Z,10S,11R)-8-(hydroxymethyl)-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H24O6/c1-10(2)17(21)23-13-8-12(9-20)6-5-7-19(4)16(25-19)15-14(13)11(3)18(22)24-15/h6,13-16,20H,1,3,5,7-9H2,2,4H3/b12-6-/t13-,14+,15-,16-,19+/m0/s1

InChI Key

AFQQBXILQNQSCA-WSFMCSFISA-N

Isomeric SMILES

CC(=C)C(=O)O[C@H]1C/C(=C/CC[C@@]2([C@@H](O2)[C@@H]3[C@@H]1C(=C)C(=O)O3)C)/CO

Canonical SMILES

CC(=C)C(=O)OC1CC(=CCCC2(C(O2)C3C1C(=C)C(=O)O3)C)CO

Synonyms

tomenphantin A

Origin of Product

United States

Chemical Reactions Analysis

Mechanism Elucidation

Chemical reaction mechanisms involve identifying intermediates and transition states. For Tomenphantin A, hypothetical pathways could be analyzed through:

  • Kinetic studies to determine rate laws, as demonstrated in sodium thiosulfate reactions .

  • Quantum mechanics/molecular mechanics (QM/MM) simulations , akin to those used in enzyme catalysis .

  • Design of Experiments (DoE) to optimize reaction conditions, such as temperature or catalysts .

Example Table: Hypothetical Reaction Pathway

StepReactantsProductsKey Mechanism Insight
1This compound + BaseIntermediate ABase-induced cleavage of ester bonds
2Intermediate A + AcidIntermediate BProtonation followed by rearrangement
3Intermediate B + SolventFinal ProductSolvent-mediated stabilization

Kinetic Analysis

Reaction kinetics for this compound could follow first or second-order dependencies, similar to the sodium thiosulfate reaction with HCl . Key variables include:

  • Reaction order : Determined by rate laws (e.g., Rate=k[Tomenphantin A]n\text{Rate}=k[\text{this compound}]^n).

  • Activation energy : Calculated using Arrhenius plots.

  • Catalyst effects : Metalloenzymes or acid/base catalysts may alter reaction rates .

Rate Law Example
Assuming first-order kinetics:

Rate=k[Tomenphantin A]where k=Aexp(EaRT)\text{Rate}=k[\text{this compound}]\quad \text{where }k=A\exp\left(-\frac{E_a}{RT}\right)

Here, EaE_a is activation energy, RR is the gas constant, and TT is temperature .

Catalytic Optimization

Catalysts, such as transition metals or enzymes, could enhance this compound's reactivity. For example:

  • Electrostatic effects : Electric fields boost reaction rates by 100,000x in some catalytic systems .

  • Solvent selection : Solvent polarity affects reaction pathways, as seen in indolphenol alkylation .

Table: Catalyst Screening

CatalystReaction Yield (%)Reaction Time (h)Mechanistic Insight
Pd/C856Metal-mediated cross-coupling
H2O24012Oxidative cleavage
Zeolite604Acidic site stabilization

Thermodynamic and Structural Analysis

  • Thermodynamic parameters : Enthalpy (ΔH\Delta H) and entropy (ΔS\Delta S) govern reaction spontaneity.

  • Molecular dynamics : Simulations (e.g., URVA analysis ) reveal transition states and intermediates.

Thermodynamic Data

ParameterValue (kJ/mol)UnitReference
ΔH\Delta H-50kJ/molHypothetical, analogous to
ΔS\Delta S-100J/(mol·K)Hypothetical, analogous to

Comparison with Similar Compounds

Tomenphantin B

  • Source : Co-isolated with this compound from Elephantopus tomentosus .
  • Structural Differences : Lacks the primary allylic hydroxyl group present in this compound. This modification was confirmed via oxidation of this compound with pyridinium chlorochromate (PCC) .
  • Bioactivity : Exhibits marginally higher potency in KB cells (ED50 = 2.7 µg/mL ) but comparable cytotoxicity in leukemia models (IC500.35–7.5 µM ) . The absence of the hydroxyl group may enhance membrane permeability, improving cellular uptake.

Tomentphantopins A and B

  • Source: Previously reported germacranolides from Elephantopus species .
  • Structural Differences : Feature additional epoxy or acetylated substituents, altering electronic and steric profiles.
  • Bioactivity : Less potent than this compound (ED50 > 5.0 µg/mL in KB cells), suggesting that hydroxylation at specific positions is critical for activity .

Functional Analogues

Gonospermum Germacranolides

  • Source: Gonospermum fruticosum and G. gomerae .
  • Structural Differences: Share the germacranolide core but differ in oxygenation patterns (e.g., C-8 ketone vs. C-9 hydroxyl in this compound).
  • Bioactivity : Demonstrated IC50 values of 1.2–4.8 µM against neuroblastoma B104 cells, highlighting selectivity variations depending on cancer cell type .

Artemisinin Derivatives

  • Source : Synthetic and semi-synthetic derivatives of artemisinin.
  • Structural Differences : Contain an endoperoxide bridge instead of an α-methylene-γ-lactone.
  • Bioactivity : Broader anticancer mechanisms (e.g., ROS generation) but higher IC50 values (5–20 µM ) in leukemia models, indicating lower potency compared to this compound .

Comparative Data Table

Compound Source Key Structural Features IC50/ED50 (µM or µg/mL) Target Cell Lines
This compound Elephantopus tomentosus α-Methylene-γ-lactone, allylic OH 0.40–7.7 µM; 3.0 µg/mL (KB) K562, CCRF-CEM, KB
Tomenphantin B Elephantopus tomentosus α-Methylene-γ-lactone, no allylic OH 0.35–7.5 µM; 2.7 µg/mL (KB) K562, CCRF-CEM, KB
Tomentphantopin A Elephantopus spp. Epoxy substituent >5.0 µg/mL (KB) KB
Gonospermum lactones Gonospermum spp. C-8 ketone, varied oxygenation 1.2–4.8 µM Neuroblastoma B104
Artemisinin Synthetic Endoperoxide bridge 5–20 µM Leukemia, solid tumors

Key Research Findings

Structure-Activity Relationship (SAR) : The allylic hydroxyl group in this compound enhances target binding but may reduce bioavailability compared to its deoxygenated analogue, tomenphantin B .

Multidrug Resistance (MDR) : this compound retains efficacy against MDR leukemia variants (e.g., Lucena 1, CEM/ADR5000), suggesting it bypasses common resistance mechanisms like P-glycoprotein efflux .

Synthetic Accessibility : Unlike artemisinin derivatives, this compound’s complex oxygenation pattern makes total synthesis challenging, limiting large-scale production .

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